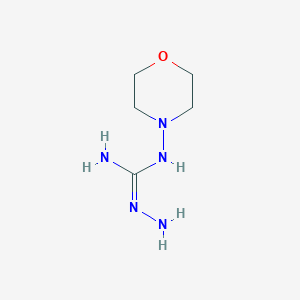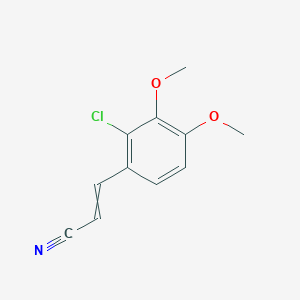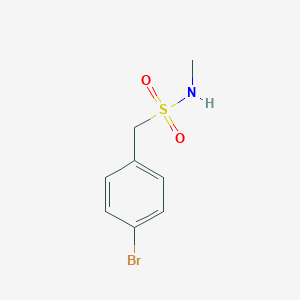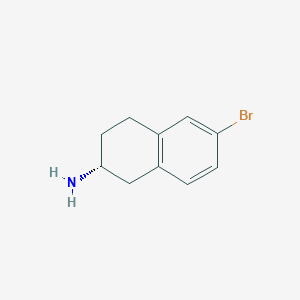
(r)-6-Bromo-2-aminotetralin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-Bromo-2-aminotetralin is an organic compound that belongs to the class of aminotetralins It is characterized by the presence of a bromine atom at the sixth position and an amino group at the second position on the tetralin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Bromo-2-aminotetralin typically involves the bromination of 2-aminotetralin. One common method is the electrophilic aromatic substitution reaction, where 2-aminotetralin is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the sixth position.
Industrial Production Methods
In an industrial setting, the production of ®-6-Bromo-2-aminotetralin may involve a continuous flow process to enhance efficiency and yield. The process would include the bromination step followed by purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-6-Bromo-2-aminotetralin can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 2-aminotetralin.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or Grignard reagents.
Major Products Formed
Oxidation: Formation of 6-nitro-2-aminotetralin or 6-nitroso-2-aminotetralin.
Reduction: Formation of 2-aminotetralin.
Substitution: Formation of various substituted tetralins depending on the nucleophile used.
Scientific Research Applications
®-6-Bromo-2-aminotetralin has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of receptor binding and signaling pathways.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ®-6-Bromo-2-aminotetralin involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and amino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-aminotetralin: The racemic mixture of the compound.
2-Aminotetralin: Lacks the bromine atom, resulting in different chemical properties.
6-Chloro-2-aminotetralin: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
®-6-Bromo-2-aminotetralin is unique due to the presence of the bromine atom at the sixth position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications where selective binding or reactivity is required.
Properties
IUPAC Name |
(2R)-6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10H,2,4,6,12H2/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMALPFDUOAVVMB-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@@H]1N)C=CC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436035 |
Source


|
| Record name | (2R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167172-92-1 |
Source


|
| Record name | (2R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile](/img/structure/B68328.png)

![Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI)](/img/structure/B68331.png)
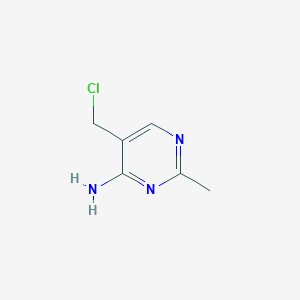
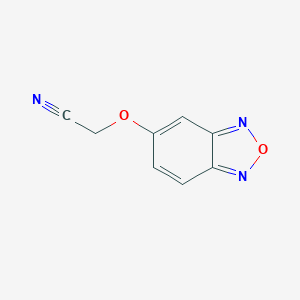

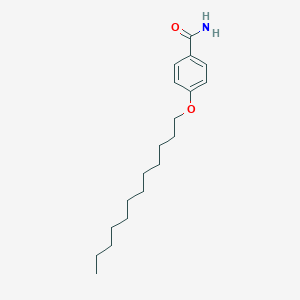
![2-[5-(3-Chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid](/img/structure/B68343.png)
![2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B68346.png)
